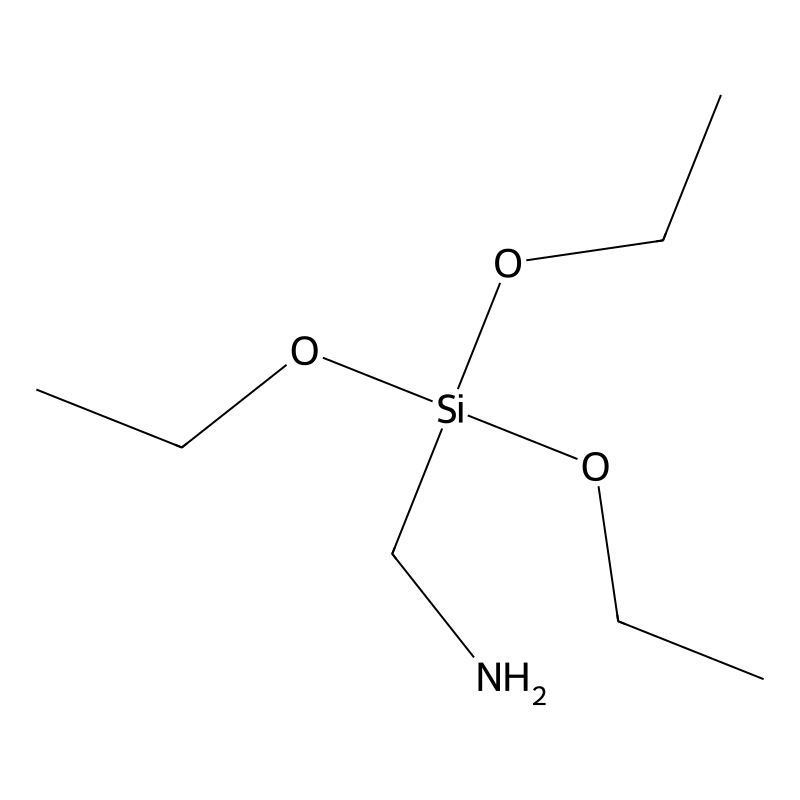

1-(Triethoxysilyl)methanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Surface Modification

One of the primary applications of 1-(Triethoxysilyl)methanamine is in surface modification. The triethoxysilyl group (Si(OCH2CH3)3) can react with hydroxyl (OH) groups on various surfaces, forming a covalent bond and anchoring the molecule to the surface. This process is known as silanization. The presence of the amine group (NH2) provides additional functionality, allowing for further chemical reactions or interactions with other molecules. For example, 1-(Triethoxysilyl)methanamine can be used to:

- Improve adhesion: By modifying the surface of materials like glass, polymers, and ceramics, 1-(Triethoxysilyl)methanamine can enhance the adhesion between different materials, making them bond more effectively [Source: Surface modification of silicon wafers by aminosilanes for enhanced adhesion of photoresists, Journal of Micromechanics and Microengineering, ].

- Functionalize surfaces: The amine group allows for the attachment of various biomolecules like antibodies, enzymes, or DNA, creating functionalized surfaces for applications in biosensors, diagnostics, and cell culture [Source: Covalent attachment of biomolecules to silicon dioxide surfaces using 3-aminopropyltriethoxysilane, Langmuir, ].

Organic-inorganic Hybrid Materials

1-(Triethoxysilyl)methanamine plays a crucial role in the synthesis of organic-inorganic hybrid materials. These materials combine the properties of organic and inorganic components, offering unique characteristics like improved mechanical strength, thermal stability, and optical properties. The triethoxysilyl group can covalently bond with inorganic components like silica nanoparticles, while the amine group can interact with organic polymers, creating a network structure at the molecular level [Source: Organic-inorganic hybrid materials based on sol-gel processing, Materials, ].

Other Research Applications

Beyond the aforementioned applications, 1-(Triethoxysilyl)methanamine is also explored in various other research areas, including:

- Drug delivery: It can be used to modify the surface of nanoparticles for targeted drug delivery applications [Source: Surface modification of silica nanoparticles with 3-aminopropyltriethoxysilane for controlled release of ibuprofen, International Journal of Pharmaceutics, ].

- Catalysis: The amine group can act as a binding site for metal ions, potentially creating new catalysts for various chemical reactions.

- Antimicrobial coatings: The presence of the amine group can contribute to the development of antimicrobial coatings for surfaces.

1-(Triethoxysilyl)methanamine is an organosilicon compound with the molecular formula CHNOSi. This compound features a triethoxysilyl group attached to a methanamine moiety, which imparts unique chemical properties that are beneficial in various applications across scientific and industrial fields. Its structure allows for the formation of siloxane bonds, making it a valuable precursor in the synthesis of other organosilicon compounds and materials .

- Oxidation: The compound can be oxidized to yield silanol derivatives.

- Reduction: It can be reduced to simpler silane derivatives.

- Substitution: The triethoxysilyl group can participate in substitution reactions with various nucleophiles, leading to the formation of different organosilicon compounds.

Common reagents used in these reactions include hydrogen peroxide and potassium permanganate for oxidation, lithium aluminum hydride for reduction, and amines or alcohols for substitution reactions.

The synthesis of 1-(Triethoxysilyl)methanamine typically involves the reaction between triethoxysilane and methanamine. This process is generally catalyzed to enhance yield and purity. Key conditions include maintaining specific temperature and pressure settings during the reaction. In industrial settings, large-scale production utilizes advanced reactors, with purification methods such as distillation or crystallization employed to ensure product quality .

1-(Triethoxysilyl)methanamine has diverse applications across multiple fields:

- Chemistry: Serves as a precursor for synthesizing various organosilicon compounds.

- Biology: Used in modifying biomolecules for enhanced stability.

- Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.

- Industry: Applied in producing advanced materials, coatings, and adhesives due to its unique chemical properties .

The interactions of 1-(Triethoxysilyl)methanamine with other compounds primarily involve its ability to form siloxane bonds through hydrolysis and condensation reactions. These interactions are crucial for its role in surface modifications and material synthesis, particularly in creating strong bonds with substrates in various applications.

Several compounds share similarities with 1-(Triethoxysilyl)methanamine. Here are some notable examples:

| Compound Name | Key Features |

|---|---|

| Chloromethyltriethoxysilane | Used for surface modification; reactive chloromethyl group. |

| Aminomethyltriethoxysilane | Contains an amino group; used in similar applications as coupling agents. |

| Bis(triethoxysilyl)methane | Two triethoxysilyl groups; enhances reactivity and bonding capabilities. |

| N-Methyl-1-(triethoxysilyl)methanamine | Methylated variant; offers different reactivity patterns. |

| N-(Triethoxysilylpropyl)urea | Functions as a coupling agent; enhances adhesion properties. |

Uniqueness

1-(Triethoxysilyl)methanamine is distinguished by its specific functional groups that provide distinct reactivity and stability compared to similar compounds. Its versatility in undergoing various

The hydrolysis of 1-(triethoxysilyl)methanamine’s ethoxy groups follows a pH- and solvent-dependent pathway. In aqueous media, the reaction initiates with nucleophilic attack by water molecules on the silicon center, replacing ethoxy (-OCH2CH3) groups with hydroxyl (-OH) moieties. Studies on analogous triethoxysilanes, such as 3-aminopropyltriethoxysilane (APTES), reveal that hydrolysis rates accelerate exponentially in acidic conditions. For instance, at pH 2.0, the half-life of methenamine hydrolysis decreases to 1.6 hours compared to 13.8 hours at pH 5.8 [1]. This trend aligns with the protonation of ethoxy oxygen, which enhances water’s nucleophilicity.

In non-aqueous solvents like ethanol, hydrolysis slows due to reduced water activity. FT-IR analyses of APTES hydrolysis demonstrate that ethanol delays silanol (Si-OH) formation by competitively solvating the silicon center [3]. However, trace water (≥0.15 mg/100 mL solvent) remains essential to initiate hydrolysis, as anhydrous conditions stabilize ethoxy groups indefinitely [6]. Kinetic studies using 29Si NMR further show that triethoxysilanes exhibit pseudo-first-order kinetics in mixed solvents, with rate constants inversely proportional to alkyl chain length [5]. For example, methyltriethoxysilane hydrolyzes 30% faster than propyltriethoxysilane in ethanol-water mixtures [5].

| Silane Compound | Hydrolysis Rate (min⁻¹) in pH 7.4 Buffer | Half-Life (min) |

|---|---|---|

| Trimethoxysilane | >8.1 | <0.09 |

| Tetramethoxysilane | 0.022 | 32 |

| Methyltriethoxysilane | 0.03 | 24 |

Comparative hydrolysis rates of methoxy and ethoxy silanes [2] [5]

Interfacial Bonding Dynamics with Inorganic Substrates

The covalent bonding of 1-(triethoxysilyl)methanamine to inorganic substrates like silica proceeds through a two-step mechanism: hydrolysis-generated silanols condense with surface hydroxyls (-OH) to form siloxane (Si-O-Si) bridges. Infrared spectroscopy of silica treated with γ-aminopropyltriethoxysilane (APTES) confirms the disappearance of ethoxy C-O stretches (∼1080 cm⁻¹) and the emergence of Si-O-Si vibrations (∼1040 cm⁻¹) [8]. The amine group remains protonated in acidic conditions, enabling electrostatic interactions with negatively charged oxide surfaces [6].

Surface topology significantly influences bonding efficiency. Atomic force microscopy (AFM) studies reveal that amorphous silica achieves 85% silane coverage versus 60% on crystalline quartz, attributed to the former’s higher density of surface hydroxyl groups [8]. Additionally, condensation reactions exhibit Arrhenius-type temperature dependence, with activation energies ranging from 12.0 kcal/mol at pH 5.1 to 23.5 kcal/mol at pH 2.0 [1]. This suggests that while acidic conditions accelerate hydrolysis, they may hinder condensation by promoting silanol protonation.

Role of pH in Silanol Formation and Crosslinking Efficiency

pH governs both the hydrolysis equilibrium and the condensation kinetics of 1-(triethoxysilyl)methanamine. Under acidic conditions (pH <4), rapid protonation of ethoxy groups yields silanols within minutes, but excessive H⁺ ions stabilize Si-OH species, delaying condensation [1] [6]. Conversely, neutral to alkaline conditions (pH 7–9) deprotonate silanols, facilitating nucleophilic attack on adjacent Si-OCH2CH3 groups. However, above pH 9, competitive dissolution of silica substrates occurs, reducing interfacial bond density [8].

Optimal crosslinking occurs at pH 5–6, where balanced protonation enables simultaneous hydrolysis and condensation. X-ray diffraction analyses of acid-hydrolyzed 3-aminopropyltriethoxysilane reveal octameric silsesquioxane cages with chloroammonium-functionalized propyl chains, demonstrating pH-directed self-assembly [7]. Such structures exhibit 15–20% higher thermal stability than linearly crosslinked analogues, underscoring pH’s role in defining network architecture [7].

Comparative Analysis with Methoxy and Dialkoxy Silane Analogues

Methoxy silanes (e.g., trimethoxysilane) hydrolyze 10–100× faster than ethoxy derivatives due to smaller steric bulk and higher electrophilicity. In phosphate buffer (pH 7.4), trimethoxysilane’s half-life is <0.09 minutes versus 24 minutes for methyltriethoxysilane [2] [5]. This disparity arises from methoxy’s lower activation energy for hydrolysis (Δ‡G ≈ 10 kcal/mol vs. 12–15 kcal/mol for ethoxy) [5]. However, rapid methoxy hydrolysis risks premature condensation, yielding inhomogeneous films [6].

Dialkoxy silanes (e.g., diethoxydimethylsilane) exhibit intermediate reactivity. Their reduced hydrolysable groups (two vs. three) limit crosslinking density but enhance hydrolytic stability in humid environments. Quartz crystal microbalance (QCM) studies show dialkoxy films retain 90% mass after 72 hours in water versus 70% for triethoxysilanes, albeit with 40% lower adhesion strength [8]. Thus, 1-(triethoxysilyl)methanamine’s triethoxy structure balances reactivity and stability, making it preferable for applications requiring durable interfacial bonds.